2,6-Dichloro-4-(hydroxymethyl)phenol

Übersicht

Beschreibung

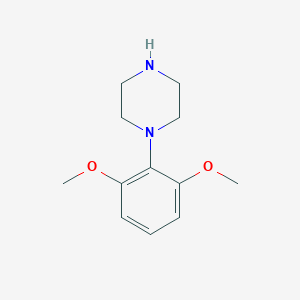

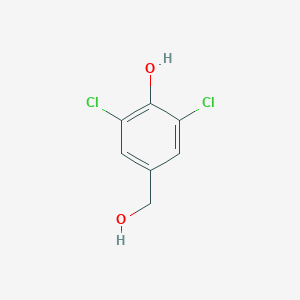

2,6-Dichloro-4-(hydroxymethyl)phenol is a chemical compound with the molecular formula C7H6Cl2O2 . It has a molecular weight of 193.03 . It is a solid substance and is one of the six isomers of dichlorophenol .

Synthesis Analysis

2,6-Dichlorophenol has been prepared by the chlorination of phenol with chlorine gas in the presence of nitrobenzene and fuming sulfuric acid . An alternative synthesis starts with the ethyl ester of 4-hydroxybenzoic acid, which chlorinates at the positions flanking the phenolic center .Molecular Structure Analysis

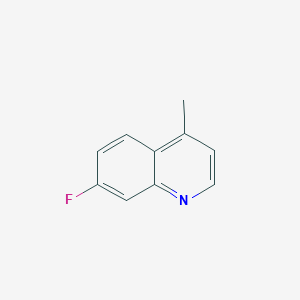

The molecular structure of this compound consists of a phenol group with two chlorine atoms and one hydroxymethyl group attached . The InChI code for this compound is 1S/C7H6Cl2O2/c8-5-1-4 (3-10)2-6 (9)7 (5)11/h1-2,10-11H,3H2 .Physical and Chemical Properties Analysis

This compound has a density of 1.5±0.1 g/cm3, a boiling point of 296.6±35.0 °C at 760 mmHg, and a vapor pressure of 0.0±0.7 mmHg at 25°C . It also has a flash point of 133.2±25.9 °C . The compound has 2 hydrogen bond acceptors, 2 hydrogen bond donors, and 1 freely rotating bond .Wissenschaftliche Forschungsanwendungen

Hydrogen-Bonded Assemblies : Research has investigated derivatives of 2,6-bis(hydroxymethyl)phenol, showing that these structures display hydrogen-bonding networks resulting in sheets, which are significant for understanding molecular interactions and material properties (Masci & Thuéry, 2002).

Crosslinking in Polymeric Materials : 2,6-Bis(hydroxymethyl)-4-methyl phenol has been used as a crosslinker in sulphonated poly (ether ether ketone) for the preparation of proton exchange membranes. This application is particularly relevant in fuel cell technology, where controlling the swelling and improving the mechanical properties of membranes is crucial (Hande et al., 2008).

Synthesis of High-Nuclearity Clusters : Ligands based on 2,6-bis(hydroxymethyl)phenol have been used for preparing high-nuclearity clusters with interesting magnetic properties. This research is significant in the field of coordination chemistry and materials science (Glaser et al., 2009).

Synthesis of Phloroglucide Analogs : An efficient procedure for the synthesis of polyhydroxy aromatic compounds (phloroglucide analogs) has been developed, which involves reactions between different 4-substituted phenols and 2,6-bis(hydroxymethyl) phenols. These compounds exhibit antimicrobial activities and can be used as antimicrobial agents (Bargebid et al., 2021).

Synthesis of Polyfunctional Aromatic Ring Systems : Phloroglucide analogs have been synthesized under microwave irradiation, demonstrating an efficient and rapid method for creating these compounds. Such methodologies are significant in organic synthesis and pharmaceutical research (Khalafi‐Nezhad et al., 2003).

Study of Oxidation Processes : Research has been conducted on the oxidation of 4-alkyl-2,6-di(hydroxymethyl)phenol to 4-alkyl-2,6-diformylphenol, which is significant in organic chemistry for understanding the mechanisms of oxidation reactions (Huang et al., 2000).

Safety and Hazards

The safety data sheet for 2,6-Dichloro-4-(hydroxymethyl)phenol suggests that it should be kept away from food, drink, and animal feeding stuffs . It is recommended not to eat, drink, or smoke when using this product . Contaminated clothing and gloves should be removed and washed, including the inside, before re-use .

Wirkmechanismus

Mode of Action

It is known that chlorinated phenols can interact with various biological targets, potentially leading to changes in cellular function . More detailed studies are required to elucidate the specific interactions of this compound with its targets.

Pharmacokinetics

Information on the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of 2,6-Dichloro-4-(hydroxymethyl)phenol is currently limited . These properties are crucial for understanding the bioavailability of the compound and its potential therapeutic effects.

Eigenschaften

IUPAC Name |

2,6-dichloro-4-(hydroxymethyl)phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6Cl2O2/c8-5-1-4(3-10)2-6(9)7(5)11/h1-2,10-11H,3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SQKUSGDAQJJKBT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1Cl)O)Cl)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6Cl2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90944601 | |

| Record name | 2,6-Dichloro-4-(hydroxymethyl)phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90944601 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

193.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

22002-17-1 | |

| Record name | Benzenemethanol, 3,5-dichloro-4-hydroxy- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022002171 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,6-Dichloro-4-(hydroxymethyl)phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90944601 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

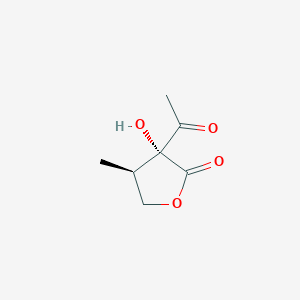

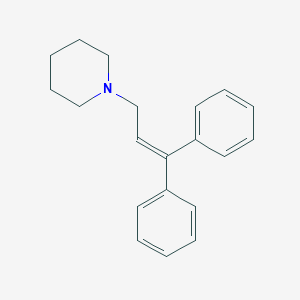

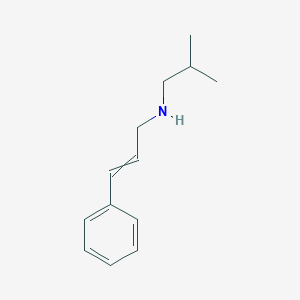

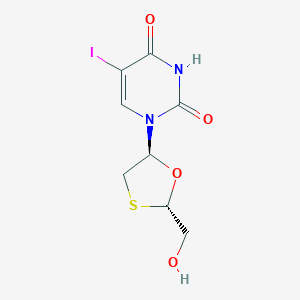

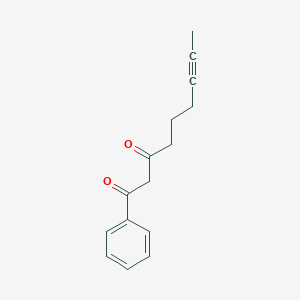

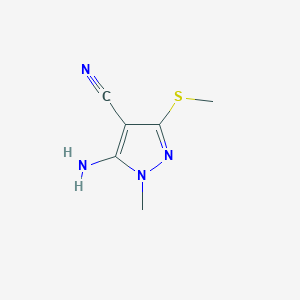

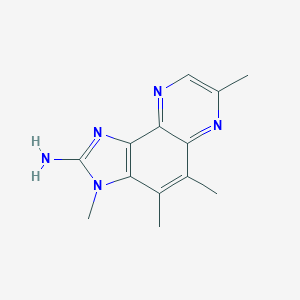

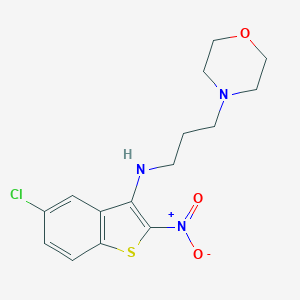

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-Methyl-2-[4-(trifluoromethyl)phenyl]-1,3-thiazole-5-carboxylic acid](/img/structure/B114573.png)

![N,N,N',N'-Tetraphenyl[1,1':4',1'':4'',1'''-quaterphenyl]-4,4'''-diamine](/img/structure/B114602.png)